FPI-1523 sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H13N4NaO7S |
|---|---|
Molecular Weight |
344.28 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H14N4O7S.Na/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19;/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19);/q;+1/p-1/t6-,7+;/m1./s1 |
InChI Key |
ACQISEUSOMBVGU-HHQFNNIRSA-M |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Information on FPI-1523 Sodium
Despite a comprehensive search of publicly available scientific and medical databases, no information was found regarding a compound designated as FPI-1523 sodium. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public literature, a misidentified compound, or a project that has not reached a stage of public reporting.
Searches for "this compound mechanism of action," "FPI-1523 pharmacology," "FPI-1523 clinical trials," and other related queries did not yield any relevant results. Further investigation using broader terms such as "FPI-1523 drug" and "FPI-1523 oncology" also failed to identify any pertinent information.
Without any publicly accessible data, it is not possible to provide the requested in-depth technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways.
It is recommended that researchers, scientists, and drug development professionals seeking information on this compound verify the designation and consult internal or proprietary sources that may have information on early-stage, undisclosed therapeutic candidates. Should "this compound" be a different internal code or a public name that has been recently announced, further searches with the correct identifier may yield more information. At present, however, the requested technical guide cannot be generated due to the absence of foundational data in the public domain.
FPI-1523 Sodium: A Technical Guide to a Dual-Targeting β-Lactamase and Penicillin-Binding Protein 2 Inhibitor
For Research Use Only
Abstract
FPI-1523 sodium is a potent, non-β-lactam inhibitor belonging to the diazabicyclooctane (DBO) class. It exhibits a dual mechanism of action, effectively inhibiting both a broad spectrum of serine β-lactamases and Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. This dual-targeting capability makes FPI-1523 a significant compound of interest for researchers developing novel strategies to combat antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental data for this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a derivative of Avibactam, characterized by a diazabicyclooctane core. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1452459-52-7 |
| Molecular Formula | C₉H₁₃N₄NaO₇S |
| Molecular Weight | 344.27 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and DMSO |
Chemical Structure:
The chemical structure of FPI-1523, as determined by X-ray crystallography in complex with CTX-M-15 β-lactamase (PDB ID: 5FA7), is presented below. The molecule features the characteristic diazabicyclooctane core with a sulfate (B86663) group and a side chain containing a piperidine (B6355638) ring.
(A 2D chemical structure image of FPI-1523 would be placed here in a full whitepaper. As a text-based AI, I will describe it in detail.)
The structure consists of a bicyclic system containing a five-membered ring fused to a six-membered ring, with two nitrogen atoms at the bridgehead positions. A sulfate group is attached to one of the nitrogen atoms. The other nitrogen is part of a urea (B33335) moiety within the five-membered ring. A carboxamide group is attached to the six-membered ring, which is further linked to a piperidine ring.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two critical components of bacterial survival and resistance:
-
β-Lactamase Inhibition: FPI-1523 is a potent inhibitor of Ambler class A and C serine β-lactamases, and some class D enzymes.[1][2] It forms a stable, covalent acyl-enzyme intermediate with the active site serine of these enzymes, effectively inactivating them and protecting β-lactam antibiotics from degradation.[1][2]
-
Penicillin-Binding Protein 2 (PBP2) Inhibition: In addition to its β-lactamase inhibitory activity, FPI-1523 directly inhibits PBP2, an essential transpeptidase involved in the synthesis of the bacterial cell wall.[1] This inhibition disrupts peptidoglycan cross-linking, leading to compromised cell wall integrity and ultimately bacterial cell death.
The following diagram illustrates the dual-targeting mechanism of FPI-1523.
Quantitative Data
The inhibitory activity of this compound against key β-lactamases and PBP2 has been quantitatively determined. A summary of the available data is presented below.
| Target Enzyme | Organism | Parameter | Value | Reference |
| CTX-M-15 | Escherichia coli | Kd (nM) | 4 | |
| OXA-48 | Klebsiella pneumoniae | Kd (nM) | 34 | |
| PBP2 | Escherichia coli | IC₅₀ (µM) | 3.2 |
Experimental Protocols
The following sections detail the general methodologies used to determine the inhibitory activity of this compound. For specific experimental conditions, please refer to the cited literature.
β-Lactamase Inhibition Assay
The inhibitory constant (Kd) of FPI-1523 against serine β-lactamases is typically determined using a spectrophotometric assay with the chromogenic cephalosporin (B10832234) substrate, nitrocefin.
Principle: β-lactamase hydrolyzes the β-lactam ring of nitrocefin, resulting in a color change that can be monitored by measuring the absorbance at 486 nm. The presence of an inhibitor will slow down this reaction.
General Protocol:
-
Enzyme and Inhibitor Incubation: Purified β-lactamase enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at a controlled temperature.
-
Reaction Initiation: The reaction is initiated by the addition of a fixed concentration of nitrocefin.
-
Data Acquisition: The change in absorbance at 486 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated and used to determine the Kd value through non-linear regression analysis.
PBP2 Inhibition Assay
The half-maximal inhibitory concentration (IC₅₀) of FPI-1523 against PBP2 is commonly determined using a gel-based competition assay with a fluorescent penicillin derivative, BOCILLIN™ FL.
Principle: BOCILLIN™ FL covalently binds to the active site of PBPs. In a competition assay, a test compound's ability to inhibit this binding is measured by the reduction in the fluorescent signal of the PBP band on an SDS-PAGE gel.
General Protocol:
-
Bacterial Membrane Preparation: Bacterial membranes containing PBPs are isolated from a suitable bacterial strain (e.g., E. coli).
-
Inhibitor Incubation: The membrane preparation is incubated with varying concentrations of this compound.
-
Fluorescent Labeling: A fixed concentration of BOCILLIN™ FL is added to the mixture and incubated to allow binding to any available PBP2.
-
SDS-PAGE and Imaging: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then imaged using a fluorescent scanner to visualize the PBP bands.
-
Data Analysis: The fluorescence intensity of the PBP2 band is quantified, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
References
No Publicly Available Data for FPI-1523 Sodium Target Enzyme Binding Affinity
Despite a comprehensive search of available scientific literature and clinical trial databases, no information has been found regarding a compound designated as "FPI-1523 sodium," its target enzyme, or its binding affinity.
As a result, it is not possible to provide the requested in-depth technical guide, including quantitative data on binding affinity, detailed experimental protocols, or visualizations of associated signaling pathways. The core requirements of data presentation in structured tables, elucidation of experimental methodologies, and the creation of diagrams for signaling pathways cannot be fulfilled without the foundational information about the compound and its biological target.
Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await public disclosure from the originating entity. Without primary data, any attempt to generate the requested content would be purely speculative and would not meet the standards of a technical guide or whitepaper.
Unable to Locate Data for FPI-1523 Sodium
Initial investigations to gather information on the in vitro activity of a compound designated as "FPI-1523 sodium" have yielded no specific results. This designation does not appear in publicly available scientific literature, patent databases, or other accessible resources.
Extensive searches were conducted to identify any research or documentation related to "this compound." These inquiries included searches for preclinical studies, mechanism of action, and any data pertaining to its in vitro properties. The lack of any retrievable information suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a developmental codename that has been discontinued, or a potential misnomer.
Given the absence of specific data for this compound, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, and visualizations for this particular compound.
Alternative Focus: A Technical Guide on Fibroblast Activation Protein (FAP) Inhibitors
While information on "this compound" is unavailable, the initial search results did provide substantial information on a relevant and highly researched class of molecules known as Fibroblast Activation Protein (FAP) inhibitors, or FAPIs. FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, making it a promising target for cancer diagnosis and therapy.
Should you be interested, a comprehensive technical guide on the in vitro activity of FAP inhibitors can be provided. This guide would be structured to meet your original core requirements, including:
-
Quantitative Data Presentation: Summarized in tables for key FAPI compounds that have been described in the literature (e.g., IC50 values from enzymatic assays, binding affinities, and cell-based assay results).
-
Detailed Experimental Protocols: Methodologies for common in vitro assays used to characterize FAPIs, such as FAP enzyme activity assays, cell migration and invasion assays, and analyses of signaling pathway modulation.
-
Mandatory Visualizations: Graphviz diagrams illustrating the FAP signaling pathway, typical experimental workflows for FAPI characterization, and the mechanism of action of FAP-targeted therapies.
This alternative guide would provide valuable insights for researchers, scientists, and drug development professionals working in the field of oncology and FAP-targeted therapies. Please advise if you would like to proceed with this alternative topic.
Unveiling the Antibacterial Potential of FPI-1523 Sodium: A Technical Overview
An In-depth Examination of the In Vitro Spectrum of Activity for a Novel Antibacterial Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Information regarding a compound identified as "FPI-1523 sodium" and its specific antibacterial activity is not currently available in the public scientific literature or clinical trial databases. Extensive searches for data on the spectrum of activity, mechanism of action, and experimental protocols for a compound with this designation have yielded no specific results.
This guide serves as a template for how such information would be structured and presented, should data on this compound become publicly available. The following sections outline the standard methodologies and data presentation formats used in the preclinical evaluation of a novel antibacterial agent.
Introduction to Novel Antibacterial Agents
The rising threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action or improved activity against resistant pathogens. The preclinical assessment of a new chemical entity, such as the hypothetical this compound, involves a rigorous evaluation of its in vitro potency and spectrum of activity against a broad panel of clinically relevant bacteria. This foundational dataset is critical for guiding further development, including mechanism of action studies, in vivo efficacy models, and eventual clinical trials.
Experimental Protocols
The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing methods. The following protocols are representative of those recommended by the Clinical and Laboratory Standards Institute (CLSI).
Bacterial Strains
A comprehensive panel of bacterial isolates would be utilized, including:
-
Quality control (QC) strains as stipulated by CLSI (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
A diverse collection of recent clinical isolates of Gram-positive and Gram-negative bacteria, including drug-resistant phenotypes such as:
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
Vancomycin-resistant Enterococci (VRE)
-
Extended-spectrum β-lactamase (ESBL)-producing Enterobacterales
-
Carbapenem-resistant Enterobacterales (CRE)
-
Multidrug-resistant Pseudomonas aeruginosa
-
Multidrug-resistant Acinetobacter baumannii
-
Minimum Inhibitory Concentration (MIC) Determination
The primary method for quantifying the in vitro activity of an antibacterial agent is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for Broth Microdilution MIC Testing.
Spectrum of Activity (Hypothetical Data)
The following tables are examples of how the antibacterial spectrum of activity for this compound would be presented. The data shown are for illustrative purposes only.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism (n) | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.06 - 1 | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | ≤0.06 - 2 | 0.25 | 1 |
| Staphylococcus epidermidis | 0.12 - 4 | 0.5 | 2 |
| Enterococcus faecalis (VSE) | 0.25 - 8 | 1 | 4 |
| Enterococcus faecium (VRE) | 0.5 - 16 | 2 | 8 |
| Streptococcus pneumoniae | ≤0.03 - 0.5 | 0.06 | 0.25 |
| Streptococcus pyogenes | ≤0.03 - 0.25 | 0.03 | 0.12 |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism (n) | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Escherichia coli | 0.5 - >64 | 4 | 32 |
| Klebsiella pneumoniae | 1 - >64 | 8 | 64 |
| Pseudomonas aeruginosa | 2 - >64 | 16 | >64 |
| Acinetobacter baumannii | 4 - >64 | 32 | >64 |
| Haemophilus influenzae | 0.12 - 2 | 0.25 | 1 |
| Neisseria gonorrhoeae | ≤0.06 - 1 | 0.12 | 0.5 |
Potential Mechanism of Action (Illustrative Pathway)
Without specific data, any described mechanism of action would be purely speculative. However, a common approach to elucidating the mechanism involves identifying the cellular pathway targeted by the compound. For example, if this compound were found to be an inhibitor of bacterial DNA replication, a simplified signaling pathway diagram might be constructed.
Illustrative Diagram of DNA Replication Inhibition:
Caption: Hypothetical Inhibition of DNA Gyrase and Topoisomerase IV.
Conclusion and Future Directions
The comprehensive in vitro characterization of a novel antibacterial agent is a cornerstone of the drug development process. While no public data currently exists for a compound named this compound, the methodologies and data presentation formats outlined in this guide provide a clear framework for its potential evaluation. Should information become available, a detailed analysis of its spectrum of activity, particularly against drug-resistant strains, will be essential in determining its potential clinical utility and guiding its continued development as a potential new therapy for bacterial infections.
Sovleplenib (HMPL-523): A Selective Syk Inhibitor
An In-depth Technical Guide to Preclinical Data on Sovleplenib (HMPL-523) and Mivavotinib (TAK-659)
Disclaimer: Initial searches for "FPI-1523 sodium" indicate this is an outdated designation. The preclinical data available is associated with distinct investigational drugs, primarily Sovleplenib (HMPL-523) , a selective Spleen Tyrosine Kinase (Syk) inhibitor, and Mivavotinib (TAK-659) , a dual inhibitor of Syk and FMS-like Tyrosine Kinase 3 (FLT3). This guide will focus on the preclinical data for these two compounds. Another compound, Sovilnesib (AMG-650) , a KIF18A inhibitor, has also been tangentially associated with early naming conventions but possesses a different mechanism of action and is detailed separately for clarity.
Sovleplenib (HMPL-523) is a novel, orally available, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical component of B-cell receptor (BCR) signaling.[1][2] Aberrant Syk activity is implicated in various autoimmune diseases and B-cell malignancies.[3]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of Sovleplenib.
Table 1: In Vitro Activity of Sovleplenib
| Assay Type | Cell Line / System | Endpoint | Result |
| Enzymatic Assay | Recombinant Syk | Inhibition | Potent activity demonstrated[3] |
| Cellular Function | Various immune cell lines | Syk-dependent function | Potent inhibition observed[3] |
| Cellular Function | Human whole blood | Syk-dependent function | Potent inhibition observed[3] |
| Apoptosis Assay | REC-1 cells | Apoptotic Rate | Increased compared to other Syk inhibitors[4] |
Table 2: In Vivo Efficacy of Sovleplenib in Rodent Models
| Disease Model | Animal Model | Dosing Regimen | Key Findings |
| Immune Thrombocytopenia (ITP) | Murine | Oral administration, dose-dependent | Strong efficacy demonstrated[3] |
| Autoimmune Hemolytic Anemia (AIHA) | Murine | Oral administration, dose-dependent | Strong efficacy demonstrated[3] |
| Chronic Graft-versus-Host Disease (cGVHD) | Murine | Oral administration, dose-dependent | Strong efficacy demonstrated[3] |
| Collagen-Induced Arthritis (CIA) | Rat | Oral administration, dose-dependent | Strong efficacy demonstrated[3] |
| B-cell and T-cell Lymphoma | Xenograft Models | Not specified | Strong anti-tumor efficacy[4][5] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice: [1]
-
Induction:
-
An emulsion of type II collagen in Complete Freund's Adjuvant (CFA) is prepared.
-
On day 0, the emulsion is administered intradermally at the base of the tail.
-
On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Monitoring:
-
Mice are monitored regularly for arthritis onset and severity, typically appearing around day 24-28.
-
Severity is scored on a standardized scale (e.g., 0-4) based on erythema, swelling, and joint deformity in each paw.
-
-
Sovleplenib Administration:
-
Formulation: A suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).
-
Dosing: Treatment can be initiated either prophylactically (day of primary immunization) or therapeutically (upon first signs of arthritis).
-
Administration: Administered orally via gavage once daily at desired doses (e.g., 1, 3, 10, 30 mg/kg).
-
Immune Thrombocytopenia (ITP) Induction in Mice: [1]
-
Induction:
-
Suitable mouse strains include BALB/c or C57BL/6.
-
ITP is induced by intravenous or intraperitoneal injection of an anti-platelet antibody (e.g., anti-CD41 monoclonal antibody), causing a rapid decrease in platelet counts.
-
-
Sovleplenib Administration:
-
Regimen: Can be administered prophylactically (before antibody injection) or therapeutically (after platelet depletion).
-
Formulation and Administration: Administered orally, typically as a suspension.
-
Signaling Pathway and Experimental Workflow
Syk is a pivotal mediator in the signaling pathways downstream of numerous immune receptors, including the B-cell receptor.[3] Its inhibition is a therapeutic strategy for autoimmune diseases and certain hematologic malignancies.[3]
Caption: Syk signaling pathway initiated by BCR engagement and inhibited by Sovleplenib.
Mivavotinib (TAK-659): A Dual SYK/FLT3 Inhibitor
Mivavotinib is a potent, orally bioavailable, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[6] This dual inhibition provides a therapeutic strategy for various hematological malignancies, including those with FLT3 mutations or resistance to FLT3 inhibitors.[6][7]
Quantitative Preclinical Data
Table 3: In Vitro Potency of Mivavotinib
| Target Kinase | Assay Type | IC₅₀ |
| SYK | Kinase Assay | 3.2 nM[8] |
| FLT3 | Kinase Assay | 4.6 nM[8] |
Table 4: In Vitro Cellular Activity of Mivavotinib
| Cell Line | Activity | Observation |
| SYK-dependent DLBCL | Anti-proliferative | Inhibition of cellular proliferation[8] |
| FLT3-dependent AML | Anti-proliferative | Inhibition of cellular proliferation[8] |
| LMP2A/MYC lymphoma | Apoptosis Induction | Caspase-3 activation observed at 4-8 hours (5 µM)[8] |
| Ramos | Signal Transduction | Enhanced expression of phospho-Syk and phospho-ERK1/2 in stimulated cells[8] |
Table 5: In Vivo Efficacy of Mivavotinib
| Disease Model | Animal Model | Dosing Regimen | Key Findings |
| LMP2A/MYC Lymphoma | Mice | 100 mg/kg/day, p.o. for 10 days | Complete abrogation of splenomegaly and tumor development[8] |
| CT26 Syngeneic Colon Cancer | BALB/c Mice | Combination with anti-PD-1 | Complete tumor regression in 73.3% (11/15) of mice; established memory T-cell effect[9] |
Experimental Protocols
Kinase Inhibition Assay (General): [6]
-
The kinase (SYK or FLT3) is incubated with a specific substrate and ³³P-labeled ATP.
-
Mivavotinib is added at various concentrations to determine its inhibitory effect.
-
The reaction proceeds at 30°C for a specified time and is then stopped.
-
The phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated ³³P is quantified using a scintillation counter.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
General Experimental Workflow for Mivavotinib Evaluation: [6]
References
- 1. benchchem.com [benchchem.com]
- 2. HUTCHMED - HUTCHMED Highlights HMPL-523 Clinical Data Presented at the 2021 ASH Annual Meeting [hutch-med.com]
- 3. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase Ib study evaluating the recommended phase II dose, safety, tolerability, and efficacy of mivavotinib in combination with nivolumab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
FPI-1523 Sodium: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1523 sodium is a novel, potent, dual-action antimicrobial agent belonging to the diazabicyclooctane (DBO) class of molecules. As a derivative of Avibactam, it functions as an inhibitor of serine β-lactamases and also exhibits direct antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2). This dual mechanism of action makes FPI-1523 a promising candidate for combating infections caused by drug-resistant bacteria. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for FPI-1523 and its class of compounds.
Pharmacodynamics
The pharmacodynamic activity of FPI-1523 is characterized by its potent inhibition of key bacterial enzymes involved in cell wall maintenance and resistance to β-lactam antibiotics.
In Vitro Inhibitory Activity
FPI-1523 has demonstrated significant inhibitory activity against clinically relevant serine β-lactamases and PBP2. The key pharmacodynamic parameters are summarized in the table below.
| Target Enzyme | Bacterial Species | Parameter | Value | Reference(s) |
| CTX-M-15 | - | Kd | 4 nM | |
| OXA-48 | - | Kd | 34 nM | |
| Penicillin-Binding Protein 2 (PBP2) | Escherichia coli | IC50 | 3.2 µM |
In Vitro Antimicrobial Activity
The direct antibacterial effect of FPI-1523 has been evaluated against specific bacterial strains.
| Bacterial Strain | Parameter | Value | Reference(s) |
| E. coli K12 | MIC | 4 µg/mL |
Mechanism of Action
FPI-1523 exerts its antimicrobial effect through a dual mechanism targeting both bacterial resistance and cell wall synthesis.
-
β-Lactamase Inhibition: FPI-1523 covalently binds to the active site of serine β-lactamases, such as CTX-M-15 and OXA-48, preventing them from hydrolyzing and inactivating β-lactam antibiotics.
-
PBP2 Inhibition: By inhibiting PBP2, a crucial enzyme in the bacterial cell wall synthesis pathway, FPI-1523 disrupts the integrity of the peptidoglycan layer, leading to cell lysis and bacterial death.
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the site of action of FPI-1523.
Caption: Bacterial peptidoglycan synthesis and the inhibitory action of FPI-1523 on PBP2.
Pharmacokinetics
Nacubactam (B609398) (FPI-1459) Pharmacokinetic Profile (Human Data)
| Parameter | Description | Finding | Reference(s) |
| Linearity | Dose-proportionality of exposure | Pharmacokinetics appeared linear with exposure increasing in an approximately dose-proportional manner. | |
| Excretion | Primary route of elimination | Excreted largely unchanged into urine. | |
| Drug-Drug Interaction | Co-administration with meropenem | Did not significantly alter the pharmacokinetics of either drug. | |
| Safety and Tolerability | Adverse events in healthy volunteers | Generally well tolerated, with mild to moderate adverse events. No serious adverse events were reported. |
Experimental Protocols
PBP2 Inhibition Assay (Competitive Binding Assay)
This assay determines the concentration of FPI-1523 required to inhibit 50% of the binding of a fluorescently labeled penicillin (BOCILLIN FL) to PBP2.
-
Preparation: Isolate bacterial membranes containing PBPs from a suitable E. coli strain.
-
Incubation: Incubate the membrane preparation with varying concentrations of FPI-1523.
-
Competitive Binding: Add a fixed concentration of BOCILLIN FL to the mixture and incubate to allow binding to any PBP2 not inhibited by FPI-1523.
-
Detection: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled PBP2 bands using a gel imager.
-
Quantification: Measure the fluorescence intensity of the PBP2 band at each FPI-1523 concentration. The IC50 is calculated as the concentration of FPI-1523 that results in a 50% reduction in fluorescence compared to the control (no inhibitor).
The following diagram outlines the workflow for the PBP2 competitive binding assay.
FPI-1523 Sodium: A Technical Guide for Drug Development Professionals
For research use only.
This technical guide provides a comprehensive overview of FPI-1523 sodium, a potent β-lactamase inhibitor. This compound is a derivative of Avibactam and demonstrates significant potential in overcoming antibiotic resistance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Information
| Property | Value |
| CAS Number | 1452459-52-7[3] |
| Molecular Formula | C₉H₁₃N₄NaO₇S[3] |
| Molecular Weight | 360.27 g/mol |
Mechanism of Action
This compound functions as a dual-action inhibitor, targeting both β-lactamases and Penicillin-Binding Protein 2 (PBP2).[1] By inhibiting β-lactamases, it protects β-lactam antibiotics from degradation by these enzymes, a common mechanism of bacterial resistance. Its additional activity against PBP2, a key enzyme in bacterial cell wall synthesis, contributes to its antimicrobial efficacy.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against key bacterial enzymes and strains.
| Target | Parameter | Value |
| CTX-M-15 | Kd | 4 nM |
| OXA-48 | Kd | 34 nM |
| PBP2 | IC₅₀ | 3.2 µM |
| E. coli K12 | MIC | 4 µg/mL |
| PBP2 (in E. coli K12) | IC₅₀ | 0.4 µg/mL |
| E. coli BW25113 pGDP-2 transformants | MIC | 1-2 µM |
Experimental Protocols
β-Lactamase Inhibition Assay
This assay quantifies the ability of this compound to inhibit β-lactamase activity using the chromogenic substrate nitrocefin (B1678963).
Materials:
-
96-well microtiter plates
-
β-lactamase enzyme (e.g., TEM-1 from E. coli)
-
Nitrocefin solution
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
This compound
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the β-lactamase enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity. Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of this compound.
PBP2 Inhibition Assay (Gel-Based Competition)
This method assesses the ability of this compound to compete with a fluorescent penicillin derivative, Bocillin™ FL, for binding to the active site of PBP2.
Materials:
-
Purified PBP2 or membrane preparations containing PBP2
-
This compound
-
Bocillin™ FL
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence imaging system
Procedure:
-
In microcentrifuge tubes, combine the PBP2 sample with various concentrations of this compound. Include a control with no inhibitor.
-
Incubate at room temperature for 10-30 minutes to allow for inhibitor binding.
-
Add a fixed, non-saturating concentration of Bocillin™ FL to each tube.
-
Incubate for an additional 15-30 minutes at a controlled temperature (e.g., 30°C) to allow Bocillin™ FL to bind to any available PBP2.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP2 using a fluorescence imaging system.
-
A decrease in the fluorescent signal in the presence of this compound indicates competitive binding and inhibition of PBP2.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, alone or in combination with a β-lactam antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial strain of interest
-
This compound
-
β-lactam antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound and the β-lactam antibiotic in CAMHB in 96-well plates.
-
Prepare a standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 35°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that completely inhibits bacterial growth or by measuring absorbance.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of FPI-1523 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1523 sodium is a potent, dual-action antimicrobial agent. As a derivative of Avibactam, it is a powerful β-lactamase inhibitor, effectively neutralizing key resistance enzymes such as CTX-M-15 and OXA-48.[1][2] Additionally, this compound exhibits intrinsic antibacterial activity through the inhibition of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[1][3] This dual mechanism of action makes this compound a promising candidate for combating infections caused by drug-resistant bacteria.
These application notes provide detailed protocols for the in vitro susceptibility testing of this compound, both as a single agent and in combination with β-lactam antibiotics. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing and are intended to guide researchers in the accurate assessment of this compound's efficacy.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Target | Value | Organism |
| Kd | CTX-M-15 | 4 nM | - |
| Kd | OXA-48 | 34 nM | - |
| IC50 | PBP2 | 3.2 µM | - |
| MIC | - | 4 µg/mL | E. coli K12 |
| MIC | - | 1-2 µM | E. coli BW25113 (expressing various β-lactamases) |
Mechanism of Action: Signaling Pathway
References
Application Notes and Protocols for FPI-1523 Sodium Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1523 is a potent, dual-action inhibitor targeting both bacterial serine-β-lactamases and penicillin-binding proteins (PBPs), specifically PBP2. As a derivative of Avibactam, FPI-1523 sodium salt offers a valuable tool for research in antibacterial drug discovery and the study of resistance mechanisms. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating experimental design and comparison.
| Parameter | Target Enzyme | Value | Reference |
| Kd | CTX-M-15 | 4 nM | [1][2] |
| Kd | OXA-48 | 34 nM | [1][2] |
| IC50 | PBP2 | 3.2 µM | [1][2] |
| MIC | E. coli K12 | 4 µg/mL | [2] |
| IC50 | E. coli K12 (PBP2) | 0.4 µg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution
This protocol is recommended for applications where an aqueous solution is preferred.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the tube securely and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization: If the stock solution is to be used in cell-based assays or other sterile applications, it is crucial to filter-sterilize the solution. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile tube.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Ensure the tubes are sealed tightly to prevent evaporation and contamination.
Protocol 2: Preparation of this compound Stock Solution in DMSO
This protocol is an alternative for applications requiring a non-aqueous solvent or higher concentrations.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: As with the aqueous protocol, allow the this compound vial to reach room temperature before opening.
-
Weighing: Carefully weigh the desired mass of this compound into a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration.
-
Dissolution: Vortex the solution until the this compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Aliquoting: Dispense the DMSO stock solution into single-use aliquots in sterile tubes.
-
Storage: Store the DMSO stock solution aliquots at -80°C for up to 6 months. When thawing for use, allow the tube to equilibrate to room temperature before opening.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of FPI-1523 and the experimental workflow for preparing stock solutions.
References
Application Notes and Protocols for FPI-1523 Sodium in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1523 sodium is a potent, broad-spectrum β-lactamase inhibitor and a derivative of avibactam. It also demonstrates inhibitory activity against Penicillin-Binding Protein 2 (PBP2). This dual mechanism of action makes this compound a valuable research tool for investigating mechanisms of bacterial resistance to β-lactam antibiotics. These application notes provide detailed protocols for utilizing this compound to characterize β-lactamase inhibition, determine antimicrobial susceptibility, and study the development of resistance in various bacterial species.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of a wide range of β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) like CTX-M-15 and carbapenemases such as OXA-48. By inactivating these enzymes, this compound restores the efficacy of β-lactam antibiotics that would otherwise be hydrolyzed. Additionally, this compound directly inhibits PBP2, a key enzyme involved in bacterial cell wall synthesis, contributing to its intrinsic antimicrobial activity.
Data Presentation
The following tables summarize the quantitative data available for this compound, highlighting its potency against key targets.
Table 1: Inhibitory Activity of this compound against β-Lactamases
| β-Lactamase Target | Inhibition Constant (Kd) |
| CTX-M-15 | 4 nM |
| OXA-48 | 34 nM |
Table 2: Inhibitory Activity of this compound against PBP2
| Target Protein | IC50 |
| E. coli PBP2 | 3.2 µM |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| E. coli K12 | 4 |
| E. coli BW25113 pGDP-2 (empty vector) | 1-2 µM |
| E. coli BW25113 pGDP-2 (expressing various β-lactamases) | 1-2 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound, alone or in combination with a β-lactam antibiotic, that inhibits visible bacterial growth.
Materials:
-
This compound
-
β-lactam antibiotic of choice
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound and Antibiotic Solutions:
-
Prepare a stock solution of this compound and the β-lactam antibiotic in a suitable solvent (e.g., water, DMSO).
-
Perform two-fold serial dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
For combination testing, add a fixed concentration of this compound (e.g., 4 µg/mL) to each well containing the serially diluted β-lactam. For testing this compound alone, perform serial dilutions of this compound.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth, as determined by visual inspection or by reading the optical density at 600 nm.
-
Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin (B1678963)
This spectrophotometric assay measures the ability of this compound to inhibit the activity of purified β-lactamase enzymes.
Materials:
-
This compound
-
Purified β-lactamase (e.g., CTX-M-15, OXA-48)
-
Nitrocefin (a chromogenic cephalosporin (B10832234) substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Sterile 96-well microtiter plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of the purified β-lactamase in the assay buffer.
-
Prepare a working solution of nitrocefin in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the purified β-lactamase solution to wells containing the different concentrations of this compound. Include a control well with the enzyme but no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of hydrolysis) for each reaction from the linear portion of the absorbance vs. time plot.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: PBP2 Competition Assay using Bocillin™ FL
This assay measures the ability of this compound to compete with a fluorescent penicillin derivative for binding to the PBP2 active site.
Materials:
-
This compound
-
Purified PBP2 or bacterial membrane preparations containing PBP2
-
Bocillin™ FL (fluorescent penicillin)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence imaging system
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine the PBP2 sample with various concentrations of this compound. Include a "no inhibitor" control.
-
Incubate at room temperature for 10-30 minutes to allow this compound to bind to PBP2.
-
-
Fluorescent Labeling:
-
Add a fixed, non-saturating concentration of Bocillin™ FL to each tube.
-
Incubate for another 15-30 minutes at a controlled temperature (e.g., 30°C) to allow Bocillin™ FL to bind to any available PBP2.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP2 using a fluorescence imaging system.
-
The intensity of the fluorescent band corresponding to PBP2 will decrease with increasing concentrations of this compound. Quantify the band intensity to determine the IC₅₀ value.
-
Protocol 4: Time-Kill Kinetics Assay
This assay determines the rate at which this compound, alone or in combination, kills a bacterial population over time.
Materials:
-
This compound
-
β-lactam antibiotic of choice
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Plate reader or spectrophotometer for turbidity measurements
-
Agar plates for colony counting
-
Incubator with shaking capabilities
Procedure:
-
Inoculum Preparation:
-
Prepare a starting bacterial culture in CAMHB with a density of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes or flasks containing CAMHB with this compound and/or the β-lactam antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control (no drug) and a vehicle control.
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL against time for each condition. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Logical relationship of this compound's dual-action mechanism.
Application Notes and Protocols for FPI-1523 Sodium Efficacy Studies
Introduction
FPI-1523 sodium is a novel therapeutic agent under investigation for its potential efficacy in modulating specific cellular signaling pathways implicated in disease progression. These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting preclinical efficacy studies of this compound. The following sections outline the proposed mechanism of action, methodologies for in vitro and in vivo evaluation, and guidelines for data analysis and presentation.
Proposed Mechanism of Action
This compound is hypothesized to exert its therapeutic effects by inhibiting the activity of a key intracellular kinase, thereby downregulating a pro-inflammatory signaling cascade. This inhibition is expected to reduce the production of inflammatory cytokines and mitigate cellular damage.
Caption: Proposed mechanism of action for this compound.
In Vitro Efficacy Studies
Objective
To determine the potency and selectivity of this compound in a cellular context.
Key Experiments
-
Kinase Activity Assay: To quantify the direct inhibitory effect of this compound on the target kinase.
-
Cellular Phosphorylation Assay: To assess the inhibition of target kinase phosphorylation in a cellular context.
-
Cytokine Release Assay: To measure the downstream effect on inflammatory cytokine production.
-
Cell Viability Assay: To evaluate the cytotoxic potential of this compound.
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro efficacy evaluation of this compound.
Experimental Protocols
Protocol 1: Kinase Activity Assay
-
Reagents: Recombinant target kinase, ATP, substrate peptide, this compound, kinase buffer.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add recombinant kinase, this compound (or vehicle control), and substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity using a luminescence-based assay.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
-
Reagents: Cell culture medium, this compound, pro-inflammatory stimulus (e.g., LPS), lysis buffer, primary and secondary antibodies.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with the pro-inflammatory agent for 15-30 minutes.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total target kinase.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: In Vitro Results
| Assay | Endpoint | This compound | Vehicle Control |
| Kinase Activity | IC50 (nM) | [Insert Value] | N/A |
| Phosphorylation | % Inhibition @ 1 µM | [Insert Value] | 0% |
| Cytokine Release (e.g., IL-6) | EC50 (nM) | [Insert Value] | N/A |
| Cell Viability | CC50 (µM) | [Insert Value] | > 100 µM |
In Vivo Efficacy Studies
Objective
To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.
Animal Model
A well-established animal model that recapitulates key aspects of the human disease pathology should be selected (e.g., a murine model of inflammation).
Experimental Design
Caption: Experimental design for in vivo efficacy studies.
Protocol 3: In Vivo Dosing and Monitoring
-
Animals: 8-10 week old mice.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Disease Induction: Induce disease according to the established model protocol.
-
Treatment:
-
Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Dose volumes should be based on the most recent body weight measurements.
-
-
Monitoring:
-
Record clinical scores and body weight daily.
-
Monitor for any adverse effects.
-
-
Endpoint and Sample Collection:
-
At the study endpoint, euthanize animals and collect blood and relevant tissues for downstream analysis.
-
Data Presentation: In Vivo Results
| Parameter | Vehicle Control | FPI-1523 (Low Dose) | FPI-1523 (High Dose) | Positive Control |
| Clinical Score (Mean ± SEM) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Body Weight Change (%) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Key Biomarker (e.g., Serum Cytokine, pg/mL) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Histological Score (Mean ± SEM) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound. The detailed protocols and structured data presentation will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel compound. Adherence to these guidelines will facilitate a comprehensive understanding of the efficacy and mechanism of action of this compound.
Application Notes and Protocols: FPI-1523 Sodium Time-Kill Curve Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1523 sodium is a novel synthetic antimicrobial agent demonstrating potent bactericidal activity against a range of clinically relevant bacterial pathogens. Time-kill curve assays are essential for characterizing the pharmacodynamic properties of new antibiotics, providing critical data on the rate and extent of bacterial killing over time. These assays are instrumental in determining whether a compound is bactericidal or bacteriostatic and for optimizing dosing regimens for further preclinical and clinical development.[1][] This document provides detailed protocols for performing time-kill curve assays with this compound and presents representative data to guide researchers in their investigations.
The primary mechanism of action of this compound is believed to involve the disruption of bacterial cell membrane integrity. This leads to a rapid collapse of the membrane potential and subsequent cell death, a characteristic that can be quantitatively evaluated using time-kill curve analysis.[1]
Data Presentation
The bactericidal activity of this compound was evaluated against representative Gram-positive and Gram-negative bacteria. The following tables summarize the time-kill kinetics, presenting the mean log10 change in colony-forming units per milliliter (CFU/mL) over a 24-hour period at various concentrations of this compound, typically expressed as multiples of the Minimum Inhibitory Concentration (MIC).
Table 1: Time-Kill Kinetics of this compound against Staphylococcus aureus (ATCC 29213)
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5 x MIC (Log10 CFU/mL) | 1 x MIC (Log10 CFU/mL) | 2 x MIC (Log10 CFU/mL) | 4 x MIC (Log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.71 |
| 2 | 6.35 | 5.50 | 4.85 | 3.98 | 2.89 |
| 4 | 7.12 | 5.32 | 4.10 | 3.15 | <2.00 |
| 6 | 7.98 | 5.15 | 3.54 | <2.00 | <2.00 |
| 8 | 8.54 | 5.01 | <2.00 | <2.00 | <2.00 |
| 24 | 9.12 | 4.88 | <2.00 | <2.00 | <2.00 |
Table 2: Time-Kill Kinetics of this compound against Escherichia coli (ATCC 25922)
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5 x MIC (Log10 CFU/mL) | 1 x MIC (Log10 CFU/mL) | 2 x MIC (Log10 CFU/mL) | 4 x MIC (Log10 CFU/mL) |
| 0 | 5.68 | 5.69 | 5.68 | 5.69 | 5.68 |
| 2 | 6.41 | 5.45 | 4.72 | 3.81 | 2.75 |
| 4 | 7.25 | 5.21 | 3.98 | 2.99 | <2.00 |
| 6 | 8.03 | 4.99 | 3.23 | <2.00 | <2.00 |
| 8 | 8.66 | 4.78 | <2.00 | <2.00 | <2.00 |
| 24 | 9.25 | 4.65 | <2.00 | <2.00 | <2.00 |
Note: A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.
Experimental Protocols
The following is a detailed protocol for conducting a time-kill curve assay with this compound, based on established guidelines.[1]
1. Materials
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
2. Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate the culture at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.[1]
3. Preparation of this compound Concentrations
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).[3]
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any this compound.
4. Time-Kill Assay Procedure
-
Dispense the prepared this compound dilutions and the growth control into sterile culture tubes.
-
Add the prepared bacterial inoculum to each tube to achieve the final target starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 35 ± 2°C with shaking (if appropriate for the organism).
-
At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.[1]
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. The dilution range will depend on the expected bacterial count.[1]
-
Plate 100 µL of the appropriate dilutions onto agar plates. For tubes with high concentrations of this compound and expected low bacterial counts, it may be necessary to plate the undiluted sample.[1]
-
Spread the inoculum evenly over the surface of the agar plates.
5. Incubation and Colony Counting
-
Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are of sufficient size to be counted.[1]
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
Visualizations
Diagram 1: Experimental Workflow for Time-Kill Curve Assay
Caption: Workflow of the time-kill curve assay for this compound.
Diagram 2: Postulated Signaling Pathway of this compound
Caption: Postulated mechanism of this compound leading to cell death.
References
Application Notes and Protocols: FPI-1523 Sodium in Animal Infection Models
A comprehensive review of publicly available scientific literature and data reveals no specific information, preclinical studies, or mentions of a compound designated "FPI-1523 sodium" in the context of animal infection models.
Extensive searches for "this compound" and related terms in scientific databases and research publications have not yielded any relevant results. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in public scientific literature, a misnomer, or a compound that is in a very early stage of development with no published data.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for this compound at this time.
To fulfill the user's request, verifiable and published data on the following aspects of this compound would be required:
-
Mechanism of Action: How the compound exerts its antimicrobial effect.
-
In Vitro Activity: Data on the minimum inhibitory concentrations (MICs) against various pathogens.
-
Pharmacokinetics: How the drug is absorbed, distributed, metabolized, and excreted in animal models.
-
Efficacy in Animal Models: Studies detailing the use of this compound in established infection models, including data on survival rates, bacterial burden reduction, and other relevant endpoints.
-
Safety and Toxicology: Information on the compound's safety profile in animals.
Without this foundational information, the creation of accurate and reliable application notes and protocols is not feasible. Researchers, scientists, and drug development professionals are advised to consult internal documentation or await public disclosure of data related to "this compound" for any potential applications in animal infection models.
Application Notes and Protocols for Testing FPI-1523 Sodium Against Carbapenem-Resistant Enterobacteriaceae (CRE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat, limiting therapeutic options for severe infections. FPI-1523 sodium is a novel, potent β-lactamase inhibitor with a multifaceted mechanism of action that includes the inhibition of key β-lactamases and penicillin-binding protein 2 (PBP2).[1][2][3] As a derivative of Avibactam, FPI-1523 holds promise for combating infections caused by CRE.[1][4]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against CRE, guiding researchers in the systematic assessment of this promising compound.
Mechanism of Action
This compound exhibits a dual mechanism of action critical for overcoming carbapenem (B1253116) resistance in Enterobacteriaceae:
-
β-Lactamase Inhibition: FPI-1523 is a potent inhibitor of Class A and Class D β-lactamases. This is crucial for protecting partner β-lactam antibiotics from degradation by enzymes commonly produced by CRE, such as KPC and OXA-48.
-
PBP2 Inhibition: Unlike many β-lactamase inhibitors, FPI-1523 also directly inhibits PBP2, a key enzyme involved in bacterial cell wall synthesis. This intrinsic antibacterial activity contributes to its overall efficacy.
Data Presentation
In Vitro Activity of this compound
| Parameter | Target | Value | Bacterial Strain | Reference |
| Kd | CTX-M-15 | 4 nM | N/A | |
| Kd | OXA-48 | 34 nM | N/A | |
| IC50 | PBP2 | 3.2 µM | E. coli | |
| MIC | K12 E. coli | 4 µg/mL | E. coli K12 | |
| IC50 | PBP2 Inhibition | 0.4 µg/mL | E. coli K12 | |
| MIC | E. coli transformants with β-lactamases | 1-2 µM | E. coli BW25113 pGDP-2 |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound, alone and in combination with a partner β-lactam (e.g., ceftazidime), against CRE isolates.
Materials:
-
This compound
-
Partner β-lactam antibiotic (e.g., ceftazidime)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
CRE clinical isolates
-
Control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the CRE isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound and the partner β-lactam in CAMHB in the 96-well plates.
-
For combination testing, prepare dilutions of the partner β-lactam in CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Penicillin-Binding Protein (PBP) 2 Competition Assay
This assay determines the affinity of this compound for PBP2.
Materials:
-
CRE membrane preparations containing PBPs
-
This compound
-
Bocillin FL (fluorescently labeled penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus
-
Fluorescence imaging system
Procedure:
-
Incubation with Inhibitor:
-
Pre-incubate the bacterial membrane preparations with varying concentrations of this compound for 15 minutes at 37°C to allow binding to PBPs.
-
-
Fluorescent Labeling:
-
Add a fixed concentration of Bocillin FL to the mixture and incubate for an additional 10 minutes at 37°C. Bocillin FL will bind to PBP sites not occupied by FPI-1523.
-
-
Reaction Termination:
-
Stop the reaction by adding an excess of unlabeled penicillin.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
The reduction in fluorescence intensity of the PBP2 band with increasing concentrations of FPI-1523 indicates binding.
-
In Vivo Efficacy: Murine Thigh Infection Model
This model assesses the in vivo efficacy of this compound in reducing the bacterial burden of CRE in a localized infection.
Materials:
-
Female ICR or BALB/c mice (6-8 weeks old)
-
CRE isolate
-
This compound
-
Partner β-lactam
-
Cyclophosphamide (B585) (for inducing neutropenia)
-
Anesthetic
-
Sterile saline
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.
-
-
Infection:
-
Anesthetize the mice.
-
Inject a clinical isolate of CRE (e.g., 10⁶ CFU) into the thigh muscle of each mouse.
-
-
Treatment:
-
At 2 hours post-infection, administer this compound, the partner β-lactam, or the combination via a relevant route (e.g., subcutaneous or intravenous).
-
Include a vehicle control group.
-
-
Assessment of Bacterial Burden:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of CFU per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control group to determine the reduction in CFU/gram of tissue.
-
Conclusion
The provided protocols offer a framework for the comprehensive evaluation of this compound against carbapenem-resistant Enterobacteriaceae. The dual mechanism of action, involving both potent β-lactamase inhibition and direct antibacterial activity through PBP2 inhibition, positions FPI-1523 as a promising candidate for further development. Rigorous in vitro and in vivo testing as outlined in these application notes will be crucial in elucidating its full potential in combating CRE infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic resistance breakers: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Assessing FPI-1523 Sodium PBP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-binding proteins (PBPs) are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] These enzymes are the primary targets of β-lactam antibiotics. FPI-1523 sodium is a novel β-lactamase inhibitor that has been shown to exhibit preferential inhibition of Penicillin-Binding Protein 2 (PBP2).[2] This document provides detailed application notes and protocols for assessing the inhibition of PBP2 by this compound, facilitating research and development of new antibacterial therapies.
The methods described herein are foundational for characterizing the biochemical potency of this compound and similar compounds, determining their mechanism of action, and providing crucial data for structure-activity relationship (SAR) studies. The primary techniques covered are fluorescence-based competition assays, which are widely used for their sensitivity, specificity, and adaptability to high-throughput screening.
Signaling Pathway of PBP2 Inhibition
PBP2 is a key transpeptidase involved in the elongation of the peptidoglycan cell wall in many bacterial species. Inhibition of PBP2 by a β-lactam antibiotic, or a β-lactamase inhibitor with affinity for PBP2 like FPI-1523, disrupts the cross-linking of peptidoglycan chains. This disruption weakens the cell wall, leading to morphological changes, cessation of cell growth, and ultimately cell lysis.
References
Troubleshooting & Optimization
Technical Support Center: FPI-1523 Sodium
Disclaimer: Publicly available information regarding the solubility of FPI-1523 sodium in DMSO is limited. The following troubleshooting guide and FAQs are based on general principles for dissolving sodium salts of complex organic compounds in DMSO and may assist researchers in addressing potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C9H13N4NaO7S and CAS number 1452459-52-7.[1] Specific details regarding its application and mechanism of action are not widely available in public literature.
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?
Difficulty in dissolving a sodium salt like FPI-1523 in DMSO can stem from several factors:
-
Compound Purity: Impurities in the compound can significantly affect its solubility.
-
Solvent Quality: The presence of water or other impurities in the DMSO can alter its solvent properties. Using anhydrous, high-purity DMSO is recommended.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO at a given temperature.
-
Temperature: Solubility is temperature-dependent. The dissolution process may require gentle heating.
-
Equilibrium Time: The compound may require more time to dissolve completely.
Q3: Is there any available data on the solubility of other sodium salts in DMSO?
Yes, while specific data for FPI-1523 is unavailable, the solubility of other sodium salts in DMSO has been documented. This information can provide a general reference, although direct comparison may not be accurate due to differences in molecular structure. For instance, sodium chloride has a low solubility in DMSO.[2][3][4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot solubility issues with this compound in DMSO.
Issue 1: The compound is not dissolving completely at room temperature.
-
Initial Steps:
-
Ensure you are using high-purity, anhydrous DMSO.
-
Vortex the solution for 1-2 minutes.
-
Allow the solution to sit at room temperature for an extended period (e.g., 10-15 minutes) with intermittent vortexing.
-
-
Intermediate Steps:
-
Sonication: Sonicate the sample in a water bath for 5-10 minutes. This can help break up aggregates and improve dissolution.
-
Gentle Heating: Warm the solution in a water bath at 37°C for 10-15 minutes. Caution: Be aware of the compound's thermal stability. Overheating may cause degradation.
-
-
Advanced Steps:
-
If the compound still does not dissolve, it is likely that you are above its solubility limit. Try preparing a lower concentration solution.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Possible Causes:
-
The initial dissolution was likely aided by heating, and the compound is precipitating as it returns to room temperature (supersaturation).
-
The solution may have absorbed moisture from the air, reducing the compound's solubility.
-
-
Solutions:
-
Store the stock solution at the temperature it was prepared at, if feasible for your experimental setup.
-
Prepare fresh solutions immediately before use.
-
Ensure the solution is stored in a tightly sealed container with desiccant to prevent moisture absorption.
-
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Preparation:
-
Weigh a precise amount of this compound (e.g., 1 mg) into a sterile, dry microcentrifuge tube.
-
Add a small, measured volume of high-purity, anhydrous DMSO (e.g., 100 µL) to achieve a high starting concentration.
-
-
Dissolution Attempts:
-
Vortex the tube for 2 minutes.
-
Visually inspect for undissolved particles against a dark background.
-
If not fully dissolved, sonicate for 10 minutes.
-
If still not dissolved, gently warm the solution to 37°C for 15 minutes.
-
-
Determining Solubility:
-
If the compound dissolves at any step, it is soluble at that concentration under those conditions.
-
If undissolved material remains, add an additional known volume of DMSO, recalculate the concentration, and repeat the dissolution steps.
-
Continue this process until the compound fully dissolves to determine the approximate solubility limit.
-
Quantitative Data
Specific quantitative solubility data for this compound in DMSO is not publicly available. However, for context, the table below presents solubility data for some common inorganic sodium salts in DMSO.
| Inorganic Salt | Solubility in DMSO ( g/100g ) | Temperature (°C) |
| Sodium Chloride | 0.4 | 25 |
| Sodium Cyanide | 10 | 25 |
| Sodium Iodide | 30 | 25 |
| Sodium Nitrate | 20 | 25 |
| This data is provided for general reference and may not be predictive of this compound's solubility.[5] |
Visualizations
Caption: A flowchart for troubleshooting solubility issues.
Caption: A generic signaling pathway for illustrative purposes.
References
troubleshooting FPI-1523 sodium inconsistent results
Disclaimer: The following troubleshooting guide is for a hypothetical compound, "FPI-1523 Sodium," as no specific public data is available for a substance with this designation. The information provided is based on common issues encountered with sodium salts of small molecule compounds in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency of this compound between different lots. What could be the cause?
A1: Inter-lot variability in potency can stem from several factors, including differences in purity, polymorphic form, or the presence of residual solvents. We recommend performing a comprehensive characterization of each lot, including purity analysis by a high-resolution technique like UPLC-MS, solid-state characterization by X-ray powder diffraction (XRPD), and residual solvent analysis by headspace GC.
Q2: Our this compound samples show a decrease in purity over time when stored at room temperature. What are the recommended storage conditions?
A2: this compound may be susceptible to degradation under ambient conditions. We recommend storing the compound at -20°C or lower, protected from light and moisture. A forced degradation study can help identify the primary degradation pathways and inform optimal storage and handling procedures.
Q3: We are having difficulty achieving complete dissolution of this compound in our aqueous assay buffer. What can we do?
A3: Incomplete dissolution can lead to inaccurate and inconsistent results. First, verify the solubility of this compound in your specific buffer system. Sonication or gentle heating may aid dissolution. If solubility remains an issue, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer. Be sure to include a vehicle control in your experiments to account for any effects of the organic solvent.
Troubleshooting Guides
Issue: Inconsistent IC50 Values in Cell-Based Assays
Inconsistent IC50 values for this compound can arise from multiple sources. The following guide provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for inconsistent IC50 values.
1. UPLC-MS Purity Analysis:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm and mass spectrometry (positive ion mode)
2. Stock Solution Concentration Verification (HPLC):
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Dilute the stock solution to fall within the linear range of the calibration curve.
-
Analyze the diluted stock solution by HPLC and calculate the concentration based on the standard curve.
Issue: Poor Bioavailability in Animal Studies
Low and variable bioavailability of this compound can be a significant hurdle in preclinical development. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps | Success Metric |
| Poor Solubility | Formulation optimization (e.g., use of co-solvents, cyclodextrins, or lipid-based formulations). | Increased Cmax and AUC in pharmacokinetic studies. |
| High First-Pass Metabolism | Co-administration with a metabolic inhibitor (in vitro studies); structural modification of the compound. | Reduced clearance and increased half-life. |
| Efflux by Transporters | In vitro permeability assays using Caco-2 cells with and without transporter inhibitors. | Increased apparent permeability (Papp) in the presence of inhibitors. |
The following diagram illustrates a hypothetical signaling pathway that this compound might inhibit, providing context for its mechanism of action.
Caption: Hypothetical signaling pathway inhibited by this compound.
FPI-1523 sodium degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of FPI-1523 sodium and best practices for its prevention. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a potent β-lactamase inhibitor and a derivative of Avibactam. It is primarily used in research settings to study bacterial resistance mechanisms. This compound also demonstrates inhibitory activity against PBP2 (Penicillin-Binding Protein 2)[1].
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under specific conditions. As a solid, it should be kept at 4°C in a sealed container, away from moisture. Stock solutions have different storage requirements, which are detailed in the table below[2].
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Important Considerations |
| -80°C | 6 months | Store in sealed vials to prevent moisture contamination. |
| -20°C | 1 month | Store in sealed vials to prevent moisture contamination. |
It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation[2].
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in water up to a concentration of 125 mg/mL (363.09 mM), though ultrasonic assistance may be required[2]. For aqueous stock solutions, it is recommended to filter and sterilize them using a 0.22 μm filter before use[1].
Troubleshooting Guide
Problem 1: Loss of compound activity or inconsistent experimental results.
This issue may be due to the degradation of this compound. As a derivative of Avibactam, it contains a β-lactam ring, which is susceptible to hydrolysis.
Potential Causes and Solutions:
-
Improper Storage: Ensure that both solid compound and stock solutions are stored at the recommended temperatures and protected from moisture.
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize the number of times the main stock is thawed.
-
pH of the Solution: The stability of β-lactam compounds is highly pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions. It is advisable to maintain solutions at a neutral pH, unless the experimental protocol requires otherwise.
-
Aqueous Solution Instability: If preparing aqueous solutions for long-term storage, ensure they are stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.
Problem 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC).
The presence of additional peaks may indicate the formation of degradation products.
Preventative Measures and Solutions:
-
Minimize Time in Solution: Prepare solutions fresh for each experiment whenever possible.
-
Control Temperature: Keep solutions on ice during experimental setup and use.
-
Use of Buffers: Consider using a buffered solution at a neutral pH to improve stability.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the degradation pathways of this compound and assess its stability under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water) to a known concentration.
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions:
-
Acidic: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).
-
Basic: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative: Add 3% H₂O₂ and incubate at a controlled temperature.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose to UV light (e.g., 254 nm) at a controlled temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: this compound Hydrolysis Pathway.
Caption: FPI-1523 Stability Troubleshooting Workflow.
References
Technical Support Center: FPI-1523 Sodium In Vivo Studies
Disclaimer: FPI-1523 Sodium is a fictional compound. The following guide is based on established principles for in vivo studies of small molecule kinase inhibitors, using the well-characterized EGFR inhibitor, Gefitinib, as a proxy to provide realistic experimental parameters and troubleshooting advice. Researchers should always develop a compound-specific protocol based on preliminary in vitro and in vivo toxicology data.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a mouse xenograft model?
A1: For a novel kinase inhibitor like FPI-1523, initial dose-range-finding (DRF) studies are critical. However, based on analogous compounds like Gefitinib, a common starting point for oral administration (p.o.) in mice ranges from 50 to 200 mg/kg, administered daily. Intravenous (i.v.) doses are typically lower, in the range of 10-20 mg/kg, due to higher bioavailability. The final dose will depend on the compound's specific potency, solubility, and tolerability.
Q2: How should I prepare this compound for oral gavage?
A2: The formulation is critical for consistent exposure. A common vehicle for oral administration of kinase inhibitors is a suspension in 1% Polysorbate 80 (Tween 80). For some compounds, a solution in a vehicle like 10% HPBCD (hydroxypropyl-β-cyclodextrin) may be used. It is essential to ensure the formulation is homogenous before each administration.
Q3: My xenograft tumors are showing variable growth rates between animals in the same group. What could be the cause?
A3: High variability is a common challenge in xenograft studies. Potential causes include:
-
Inconsistent Drug Administration: Ensure your oral gavage technique is consistent and the drug suspension is homogenous.
-
Tumor Heterogeneity: The parent cell line may be heterogeneous, leading to different growth characteristics.
-
Animal Health: Underlying health issues can impact drug metabolism and tumor growth. Monitor animals closely for any signs of illness.
-
Implantation Technique: Variations in the number of cells injected, injection site, or depth can affect initial tumor establishment.
-
Host Strain variability: Different immunodeficient mouse strains can support tumor growth differently.
Q4: I am not observing the expected tumor growth inhibition. What should I troubleshoot?
A4: If FPI-1523 is not inhibiting tumor growth as expected, consider the following:
-
Suboptimal Dosing: The dose may be too low to achieve therapeutic concentrations in the tumor tissue. A pharmacokinetic/pharmacodynamic (PK/PD) study is recommended to correlate drug exposure with target inhibition.
-
Poor Bioavailability: The oral bioavailability of the compound might be low. Consider investigating alternative formulations or an intravenous route of administration.
-
Primary Resistance: The chosen xenograft model may not be dependent on the signaling pathway targeted by FPI-1523.
-
Rapid Metabolism: The compound may be metabolized too quickly in vivo.
Q5: The tumors initially responded to FPI-1523 but started to regrow after a few weeks. What does this indicate?
A5: This pattern often suggests the development of acquired resistance. The initial treatment may have eliminated the sensitive cell population, allowing a small, pre-existing resistant subclone to expand. To investigate this, you can biopsy the regrown tumors to analyze potential resistance mechanisms. Exploring intermittent dosing schedules may also help delay the onset of resistance.
Data Summary Tables
Table 1: Example Dosing Regimens for Gefitinib (Proxy for FPI-1523) in Mouse Models
| Dose | Route of Administration | Dosing Schedule | Mouse Model | Observed Outcome | Reference |
| 50 mg/kg | Oral (p.o.) | Single Dose | U87/vIII Glioblastoma | Dose-dependent tumor drug concentration | |
| 150 mg/kg | Oral (p.o.) | Single Dose | U87/vIII Glioblastoma | Higher tumor drug concentration, pERK inhibition | |
| 200 mg/kg | Oral (p.o.) | Single Dose | PC-9 Lung Cancer (Brain Mets) | Dose-dependent increase in blood and brain | |
| 20 mg/kg | Intravenous (i.v.) | Single Dose | A549 Lung Cancer | Tumor growth inhibition | |
| 400 mg/kg | Oral (p.o.) | Once Weekly | H3255 Lung Cancer | Better tumor inhibition than daily dosing |
Table 2: Pharmacokinetic Parameters of Gefitinib in Mice
| Parameter | Value | Route | Dose | Reference |
| Bioavailability | ~53% | Oral (p.o.) | 50 mg/kg | |
| Tmax (Time to peak plasma conc.) | ~1-3 hours | Oral (p.o.) | 50-150 mg/kg | |
| Half-life (t½) | ~2.6 - 3.8 hours | IV / Oral | 10 - 50 mg/kg | |
| Tissue Distribution | Extensive (except brain) | IV / Oral | N/A |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of FPI-1523 in a mouse xenograft model.
-
Cell Culture: Culture the selected cancer cell line under sterile conditions as recommended. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Animal Model: Use an appropriate immunodeficient mouse strain (e.g., NOD/SCID or Athymic Nude). Allow animals to acclimate for at least one week.
-
Tumor Implantation:
-
Harvest and resuspend cells in sterile, serum-free medium or PBS.
-
For a subcutaneous model, inject 1 x 10⁶ to 10 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse. A 1:1 mixture with Matrigel can improve tumor take rates.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, FPI-1523 low dose, FPI-1523 high dose).
-
-
Drug Administration:
-
Prepare the FPI-1523 formulation as determined in pre-formulation studies (e.g., suspension in 1% Tween 80).
-
Administer the drug according to the planned schedule (e.g., daily oral gavage). Ensure the vehicle control group receives the same formulation without the active compound.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for target engagement, histology).
-
Visualizations
Signaling Pathway
Technical Support Center: Addressing FPI-1523 Off-Target Effects
Disclaimer: As "FPI-1523" is not a publicly documented compound, this guide serves as a representative framework for investigating and mitigating potential off-target effects of kinase inhibitors, using a hypothetical case study of FPI-1523 and its putative sodium-related off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with FPI-1523.
| Problem | Possible Cause | Solution |
| Unexpected Phenotype | The observed cellular phenotype does not align with the known function of the primary target. | 1. Validate with a structurally unrelated inhibitor: Use a different inhibitor for the same primary target to see if the phenotype is reproduced.[1] 2. Perform target knockdown/knockout: Employ siRNA or CRISPR/Cas9 to eliminate the primary target and compare the phenotype with that of FPI-1523 treatment.[1][2] 3. Conduct a kinase profile screen: Screen FPI-1523 against a broad panel of kinases to identify potential off-targets.[1] |
| High Cell Toxicity | High levels of cell death are observed even at low concentrations of FPI-1523. | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1] 2. Analyze apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if cell death is apoptotic.[1] 3. Consult off-target databases: Check for known off-targets of similar compounds that are involved in cell survival pathways (e.g., AKT, ERK).[1] |
| Inconsistent Results | Results vary significantly between different batches of primary cells or cell lines. | 1. Use pooled donors for primary cells: This can help to average out biological variability.[1] 2. Characterize cell lines: Ensure consistent expression levels of the on-target and potential off-target proteins across different cell passages. 3. Standardize experimental conditions: Maintain consistent cell density, media, and treatment durations. |
| Suspected Sodium Channel/Transporter Interaction | The observed phenotype suggests an effect on ion homeostasis (e.g., changes in cell volume, membrane potential). | 1. Measure intracellular sodium concentration: Use sodium-sensitive fluorescent dyes to monitor changes in intracellular sodium upon FPI-1523 treatment. 2. Perform electrophysiological studies: Use patch-clamp techniques to directly measure the effect of FPI-1523 on sodium channel currents. 3. Test for competition with known sodium channel blockers: Determine if FPI-1523 can displace known sodium channel ligands. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1] This is a common issue due to the structural similarity of the ATP-binding pocket across the human kinome.[1] Such unintended interactions can lead to misinterpretation of experimental results and potential toxicity.[1]
Q2: How can I proactively identify potential off-target effects of FPI-1523?
A2: A multi-pronged approach is recommended:
-
Literature Review: Research the selectivity profile of kinase inhibitors with similar chemical scaffolds.[1]
-
In Vitro Kinase Profiling: Screen FPI-1523 against a large panel of recombinant kinases to identify other potential targets.[2][3]
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects.[1]
Q3: Can off-target effects of FPI-1523 be beneficial?
A3: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy, a phenomenon known as polypharmacology.[1] For example, an inhibitor might engage multiple disease-relevant pathways, leading to a more potent therapeutic effect.[1]
Q4: What is the gold-standard method for validating that the observed effect of FPI-1523 is on-target?
A4: The most definitive method for target validation is to test the efficacy of FPI-1523 in a cell line where the intended target has been genetically removed, for instance, through CRISPR-Cas9 knockout.[2] If the compound's effect is abolished in the knockout cells, it strongly suggests an on-target mechanism.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of FPI-1523
| Kinase | % Inhibition at 1 µM |
| Primary Target Kinase | 98% |
| Off-Target Kinase 1 | 85% |
| Off-Target Kinase 2 | 72% |
| 400+ other kinases | < 50% |
Table 2: Hypothetical IC50 Values of FPI-1523 in Wild-Type vs. Target-Knockout Cell Lines
| Cell Line | Genetic Background | Primary Target Expression | FPI-1523 IC50 (nM) |
| CancerCell-X | Wild-Type | Present | 100 |
| CancerCell-X | Target KO (CRISPR) | Absent | > 10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of FPI-1523 against a panel of purified, recombinant kinases.
-
Compound Preparation: Prepare a stock solution of FPI-1523 in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP. Commercial kinase profiling services are widely available for this step.[2]
-
Compound Incubation: Add FPI-1523 at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).[2]
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[2]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by FPI-1523 relative to the no-inhibitor control.[2]
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol provides a general workflow for creating a target gene knockout cell line to validate the on-target effects of FPI-1523.[2]
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting the gene of the primary target into a suitable Cas9 expression vector.[2]
-
Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.[2]
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Colony Selection and Expansion: Isolate and expand individual cell colonies.
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Knockout Validation: Screen the expanded clones for the absence of the target protein by Western blot or other suitable methods.
-
Functional Assays: Use the validated knockout cell line alongside the wild-type parental line in cell viability or other functional assays with FPI-1523 to determine if the absence of the target protein confers resistance to the compound.
Visualizations
Caption: Hypothetical signaling pathway of FPI-1523.
Caption: Troubleshooting logic for experimental outcomes.
References
FPI-1523 Technical Support Center: Interpreting Sodium Synergy Test Data
Welcome to the technical support center for FPI-1523. This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of sodium synergy test data.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for synergy between FPI-1523 and sodium channel blockers?
FPI-1523 is hypothesized to be a positive allosteric modulator of the sodium channel, meaning it binds to a site distinct from the primary blocker binding site. This binding is thought to induce a conformational change in the channel that increases the affinity or prolongs the binding of the primary sodium channel blocker. The synergy arises from this cooperative interaction, where the presence of FPI-1523 enhances the blocking effect of the other compound, leading to a greater-than-additive effect on sodium current inhibition.
Q2: Which synergy model is most appropriate for analyzing our FPI-1523 data?
The choice of synergy model depends on the mechanism of action of the drugs being tested. The two most common models are:
-
Loewe Additivity: This model is most appropriate when the two drugs have similar mechanisms of action (e.g., binding to the same receptor).
-
Bliss Independence: This model is suitable when the two drugs have independent mechanisms of action.
Given that FPI-1523 is a modulator and acts at a different site than the primary blocker, the Bliss Independence model is often the more appropriate starting point for data analysis. However, it is always recommended to analyze the data using both models and compare the results.
Troubleshooting Guides
Issue 1: High Variability in Synergy Scores
Symptoms: You observe large error bars or inconsistent synergy scores (e.g., synergistic in one experiment, additive in the next) across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent passage number range, and have a stable resting membrane potential before each experiment. |
| Compound Stability | Prepare fresh stock solutions of FPI-1523 and the synergistic compound for each experiment. Verify the stability of the compounds in your experimental buffer. |
| Inconsistent Incubation Times | Use a precise and consistent incubation time for both the individual compounds and the combination. |
| Pipetting Errors | Calibrate pipettes regularly. Use automated liquid handlers for dose-response plate preparation if possible. |
Issue 2: Unexpected Antagonism at Certain Concentrations
Symptoms: At specific concentration ranges of FPI-1523 and the sodium channel blocker, you observe an antagonistic effect (the combined effect is less than the effect of the individual compounds).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, FPI-1523 or the other compound may have off-target effects that counteract the desired synergistic effect. Perform a literature search for known off-target activities. |
| Allosteric Modulation Complexity | The allosteric modulation by FPI-1523 may be complex, with different concentrations leading to different conformational states of the sodium channel, some of which may be less favorable for blocker binding. |
| Experimental Artifact | Review your experimental setup for potential artifacts, such as compound precipitation at higher concentrations. |
Experimental Protocols
Protocol: Automated Patch-Clamp Assay for Sodium Synergy
-
Cell Culture: Culture HEK293 cells stably expressing the target sodium channel subtype to 70-90% confluency.
-
Cell Preparation: On the day of the experiment, detach the cells using a non-enzymatic solution and resuspend them in the appropriate extracellular buffer.
-
Compound Preparation: Prepare a dilution series of FPI-1523 and the sodium channel blocker in the extracellular buffer. Create a combination matrix where each well contains a specific concentration of both compounds.
-
Automated Patch-Clamp:
-
Load the cell suspension and compound plates onto the automated patch-clamp system.
-
Initiate the experiment, where individual cells are captured, and a whole-cell patch-clamp configuration is established.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves a depolarization step from a holding potential of -120mV to -10mV.
-
Apply the different compound combinations and measure the resulting inhibition of the peak sodium current.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and combination.
-
Fit the dose-response data to a four-parameter logistic equation to determine IC50 values.
-
Use a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on the Bliss Independence or Loewe Additivity model.
-
Visualizations
Caption: Hypothetical synergistic mechanism of FPI-1523 and a sodium channel blocker.
Caption: Experimental workflow for FPI-1523 sodium synergy testing.
Caption: Decision tree for troubleshooting FPI-1523 synergy data.
Validation & Comparative
FPI-1523 Sodium vs. Avibactam: A Comparative Guide on Efficacy as β-Lactamase Inhibitors
A comparative analysis of FPI-1523 sodium and Avibactam is currently limited by the scarcity of publicly available, peer-reviewed research on this compound. The information that is available for this compound originates primarily from commercial sources and lacks the detailed experimental protocols and validation found in the extensive body of literature for Avibactam. This guide provides a detailed overview of Avibactam's efficacy and mechanism of action, alongside the currently available data for this compound, to offer a preliminary comparison for researchers, scientists, and drug development professionals.
Introduction
Avibactam is a well-established, non-β-lactam β-lactamase inhibitor that has been a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. It is used in combination with β-lactam antibiotics, such as ceftazidime, to restore their activity against bacteria that produce β-lactamase enzymes. This compound is described as a potent β-lactamase inhibitor and a derivative of Avibactam. While initial data suggests it may have considerable antimicrobial activity, a comprehensive evaluation of its efficacy and mechanism requires further independent scientific investigation.
Mechanism of Action
Avibactam's mechanism of action is unique among clinically available β-lactamase inhibitors. It forms a covalent but reversible bond with the serine residue in the active site of β-lactamase enzymes. This acylation reaction inactivates the enzyme, preventing the hydrolysis of the partner β-lactam antibiotic. The reversibility of this inhibition is a key feature of its action.
This compound, as a derivative of Avibactam, is presumed to share a similar mechanism of action, involving the inhibition of β-lactamase enzymes. Additionally, it has been reported to inhibit Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.
Efficacy Data
The following tables summarize the available quantitative data for this compound and Avibactam. It is crucial to note that the data for this compound is from a commercial source and has not been independently verified in peer-reviewed publications.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Metric | Value | Source |
| CTX-M-15 | Kd | 4 nM | MedchemExpress |
| OXA-48 | Kd | 34 nM | MedchemExpress |
| PBP2 | IC50 | 3.2 µM | MedchemExpress |
| E. coli K12 | MIC | 4 µg/mL | MedchemExpress |
| E. coli K12 (PBP2) | IC50 | 0.4 µg/mL | MedchemExpress |
| E. coli BW25113 pGDP-2 transformants | MIC | 1-2 µM | MedchemExpress |
Table 2: In Vitro Efficacy of Avibactam in Combination with Ceftazidime
| Bacterial Species | β-Lactamase Profile | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam MIC (µg/mL) |
| Klebsiella pneumoniae | KPC | >256 | 0.5 - 4 |
| Escherichia coli | CTX-M-15 | 128 | 0.25 |
| Pseudomonas aeruginosa | AmpC (derepressed) | 64 | 4 |
| Enterobacter cloacae | AmpC | 32 | 1 |
Note: The MIC values for Ceftazidime-Avibactam are representative and can vary depending on the specific strain and testing methodology. Data is compiled from various scientific publications.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactamase inhibitor in combination with a β-lactam antibiotic, a standard method used to evaluate the efficacy of compounds like Avibactam.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterial strain is prepared from an overnight culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic and Inhibitor Preparation: Serial twofold dilutions of the β-lactam antibiotic (e.g., ceftazidime) are prepared in a 96-well microtiter plate. The β-lactamase inhibitor (e.g., Avibactam) is added to each well at a fixed concentration (commonly 4 µg/mL).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
-
Controls: Positive (no antibiotic) and negative (no bacteria) growth controls are included in each assay.
A Comparative Analysis of FPI-1523 Sodium and Other Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes by bacteria, presents a significant challenge in the treatment of infectious diseases. Beta-lactamase inhibitors (BLIs) are a cornerstone of modern antibiotic therapies, designed to protect beta-lactam antibiotics from enzymatic degradation. This guide provides a detailed, objective comparison of FPI-1523 sodium, a novel diazabicyclooctane (DBO) inhibitor, with other prominent BLIs, including older compounds like clavulanic acid, sulbactam, and tazobactam, and newer agents such as avibactam, relebactam, and vaborbactam. This comparison is based on their inhibitory kinetics, in vitro efficacy, and mechanisms of action, supported by experimental data and methodologies.
Mechanism of Action: Neutralizing Bacterial Defenses
Beta-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Beta-lactamase enzymes thwart this by hydrolyzing the amide bond in the beta-lactam ring of these antibiotics, rendering them inactive. Beta-lactamase inhibitors act by binding to these enzymes, preventing the hydrolysis of the co-administered beta-lactam antibiotic and thereby restoring its antibacterial activity.
This compound, a derivative of avibactam, is a potent beta-lactamase inhibitor. Like other DBOs, it forms a stable, covalent acyl-enzyme intermediate with serine-based beta-lactamases (Classes A, C, and some D), effectively inactivating them. Some DBOs, including a related compound FPI-1465, have also shown activity against PBPs, suggesting a dual mechanism of action.
Caption: General mechanism of beta-lactamase inhibition.
Quantitative Performance Comparison: Enzyme Inhibition
The inhibitory activity of beta-lactamase inhibitors is often quantified by the inhibition constant (K_i) or the 50% inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes available data for this compound and other beta-lactamase inhibitors against a range of clinically relevant beta-lactamases.
| Beta-Lactamase Inhibitor | Enzyme Class | Enzyme | K_d (nM) | K_i (µM) | IC50 (µM) |
| This compound | A | CTX-M-15 | 4 | - | - |
| D | OXA-48 | 34 | - | - | |
| PBP | PBP2 | - | - | 3.2 | |
| Avibactam | A | CTX-M-15 | - | - | - |
| A | KPC-2 | - | - | - | |
| C | AmpC (E. cloacae) | - | - | - | |
| C | AmpC (P. aeruginosa) | - | - | - | |
| D | OXA-10 | - | - | - | |
| D | OXA-48 | - | - | - | |
| Relebactam | A | KPC-2 | - | - | - |
| C | AmpC (P. aeruginosa) | - | - | - | |
| Vaborbactam | A | KPC-2 | - | 0.056 | - |
| A | CTX-M-15 | - | 0.022 | - | |
| C | AmpC | - | 0.021-1.04 | - | |
| D | OXA-48 | - | 14 | - | |
| Clavulanic Acid | A | TEM-1 | - | 0.8 | - |
| A | TEM-2 | - | 0.7 | - | |
| A | SHV-1 | - | - | 0.01 | |
| Sulbactam | A | TEM-1 | - | - | 4.8 |
| A | SHV-1 | - | - | 5.8 | |
| Tazobactam | A | TEM-1 | - | - | 0.1 |
| A | SHV-1 | - | - | 0.07 |
Note: Data is compiled from various sources and experimental conditions may differ. A direct comparison is best made when data is generated from the same study.
In Vitro Efficacy: Antimicrobial Susceptibility
The ultimate goal of a beta-lactamase inhibitor is to restore the activity of a partner beta-lactam antibiotic. This is assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic with and without the inhibitor against various bacterial strains. A significant reduction in the MIC in the presence of the inhibitor indicates successful potentiation.
| Beta-Lactamase Inhibitor Combination | Organism | Beta-Lactamase(s) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound (alone) | E. coli K12 | - | 4 | - |
| Ceftazidime-Avibactam | Enterobacteriaceae | KPC | - | 4 |
| P. aeruginosa | Various | - | 16 | |
| Imipenem-Relebactam | P. aeruginosa (Imipenem-NS) | Various | 2 | >32 |
| Meropenem-Vaborbactam | Enterobacteriaceae | KPC | 0.06 | 1 |
| Amoxicillin-Clavulanic Acid | E. coli | ESBL | - | >32/2 |
| Piperacillin-Tazobactam | E. coli | ESBL | - | >64/4 |
Note: MIC values are for the beta-lactam antibiotic in the presence of a fixed concentration of the inhibitor.
Experimental Protocols
Determination of IC50 Values (Enzyme Kinetics Assay)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a beta-lactamase enzyme by 50%.
Materials:
-
Purified beta-lactamase enzyme
-
Nitrocefin (B1678963) (a chromogenic cephalosporin (B10832234) substrate)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.
-
Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a spectrophotometer.
-
Calculate the initial velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Caption: A typical workflow for determining the IC50 of a beta-lactamase inhibitor.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Beta-lactam antibiotic
-
Beta-lactamase inhibitor (at a fixed concentration)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the beta-lactam antibiotic in CAMHB in a 96-well microtiter plate. Each well will also contain a fixed concentration of the beta-lactamase inhibitor (e.g., 4 µg/mL).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic (in the presence of the inhibitor) that completely inhibits visible growth.
Conclusion
This compound is a promising new beta-lactamase inhibitor with potent activity against key beta-lactamases such as CTX-M-15 and OXA-48. Its performance, based on available data, appears comparable to or exceeds that of older inhibitors and is in line with the newer generation of DBOs and other novel inhibitors. The provided experimental protocols offer a standardized approach for the continued evaluation and comparison of this compound and other beta-lactamase inhibitors. As more comprehensive comparative data becomes available, a clearer picture of its clinical potential will emerge, aiding researchers and drug development professionals in the ongoing battle against antimicrobial resistance.
Unraveling FPI-1523: A Case for a Novel Anti-Cancer Agent in Resistant Strains
An initial investigation for the compound "FPI-1523 sodium" did not yield specific public data. However, the nomenclature aligns with compounds developed by Fusion Pharmaceuticals, a company specializing in targeted alpha therapies (TATs). A prominent candidate in their pipeline, FPI-2068, offers a compelling case study into the activity of such novel agents in cancers that have developed resistance to standard treatments, particularly those involving the EGFR and c-MET signaling pathways.
This guide will, therefore, focus on the validation of FPI-2068, a bispecific antibody-drug conjugate targeting both Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (c-MET), as a proxy for understanding the potential of a compound like the queried FPI-1523. FPI-2068 is currently in Phase 1 clinical trials for various solid tumors.
FPI-2068: A Targeted Alpha Therapy for Resistant Tumors
FPI-2068 is an antibody-drug conjugate that combines a bispecific antibody targeting both EGFR and c-MET with the alpha-emitting radionuclide Actinium-225 (²²⁵Ac). This design allows for the targeted delivery of potent alpha radiation directly to cancer cells that co-express both receptors, a common feature in many aggressive and treatment-resistant tumors.
The primary mechanism of action of FPI-2068 is the induction of double-strand DNA breaks in cancer cells, leading to apoptosis.[1][2] This approach is particularly promising for overcoming resistance to tyrosine kinase inhibitors (TKIs) that target the EGFR and c-MET pathways, as it is independent of the kinase signaling cascade that is often reactivated in resistant cells.
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the potent anti-tumor activity of FPI-2068 in various cancer models, including those known to be resistant to standard EGFR inhibitors.
In Vitro Binding and Internalization
FPI-2068's efficacy is predicated on its ability to bind to and be internalized by cancer cells expressing EGFR and c-MET. The lutetium-177 (B1209992) analogue, FPI-2071, was used to study these properties in a panel of human cancer cell lines.
| Cell Line | Cancer Type | In Vitro Binding (Kd) | Max Binding (Bmax) | 24h Retention |
| HT29 | Colorectal | 6.0 ± 1.7 nM | 499 ± 43 fmol/mg | 45.1 ± 1.6 % |
| H292 | Lung | Not Reported | Not Reported | Not Reported |
| H441 | Lung | Not Reported | Not Reported | Not Reported |
| H1975 | Lung | Not Reported | Not Reported | Not Reported |
| HCC827 | Lung | Not Reported | Not Reported | Not Reported |
Table 1: In Vitro Binding and Internalization of FPI-2071 (¹⁷⁷Lu analogue of FPI-2068) in various cancer cell lines. Data from preclinical studies. [1]
In Vivo Tumor Growth Inhibition
Single-dose administration of FPI-2068 in mouse xenograft models of human cancers resulted in significant and prolonged tumor regression.
| Xenograft Model | Cancer Type | FPI-2068 Dose (kBq/kg) | Outcome |
| HT29 | Colorectal | ≥ 370 | Sustained Tumor Regression (>28 days) |
| H441 | Lung | ≥ 370 | Sustained Tumor Regression (>28 days) |
| H292 | Lung | ≥ 370 | Sustained Tumor Regression (>28 days) |
| HCC827 | Lung | ≥ 370 | Sustained Tumor Regression (>28 days) |
| H1975 | Lung | ≥ 370 | Sustained Tumor Regression (>28 days) |
Table 2: In Vivo Efficacy of a Single Dose of FPI-2068 in Xenograft Models. Lower doses showed tumor growth suppression. [1][2]
Experimental Protocols
In Vitro Binding and Internalization Studies
-
Cell Lines: HT29 (colorectal), H292, H441, H1975, HCC827 (lung) cancer cell lines were used.
-
Compound: FPI-2071, the lutetium-177 analogue of FPI-2068, was used for these assays.
-
Methodology: The binding affinity (Kd) and maximum binding sites (Bmax) were determined using saturation binding assays. For internalization and retention, cells were incubated with FPI-2071, and the amount of radioactivity retained within the cells was measured at various time points.
In Vivo Xenograft Studies
-
Animal Models: Female Balb/c nude mice were used.
-
Tumor Implantation: Human cancer cell lines (HT29, H441, H292, HCC827, H1975) were implanted to establish xenograft tumors.
-
Treatment: A single intravenous dose of FPI-2068 was administered at ranges from 92.5 to 740 kBq/kg.
-
Efficacy Assessment: Tumor growth was monitored via caliper measurements over time.
-
Mechanism of Action Analysis: Excised tumors from treated mice were analyzed by immunoblotting to detect markers of DNA damage response (pATM, pRad50, γH2AX) and apoptosis (cleaved caspase 3).[1]
Visualizing the Pathway and Process
To better understand the mechanisms at play, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Signaling pathway targeted by FPI-2068.
Caption: Preclinical experimental workflow for FPI-2068.
Conclusion
While specific data on "this compound" remains elusive, the preclinical data for FPI-2068 provides a strong rationale for the development of targeted alpha therapies in overcoming resistance in solid tumors. The ability of FPI-2068 to potently and selectively kill cancer cells co-expressing EGFR and c-MET, independent of their reliance on kinase signaling, represents a promising therapeutic strategy for patients with resistant disease. The ongoing Phase 1 clinical trial (NCT06147037) will be crucial in validating these preclinical findings in a clinical setting.
References
comparative analysis of FPI-1523 sodium and Relebactam
An objective comparative analysis of FPI-1523 sodium and Relebactam cannot be provided at this time. Extensive searches of scientific literature, clinical trial databases, and public records have yielded no information on a compound designated as "this compound" or "FPI-1523." This suggests that "FPI-1523" may be an internal development code that is not yet publicly disclosed, a discontinued (B1498344) project, or a potential misnomer.
To fulfill the detailed requirements of your request for a comparative guide, the following analysis provides a comprehensive comparison between Relebactam and another clinically significant β-lactamase inhibitor, Avibactam . This guide adheres to all specified formatting, including data tables, experimental protocols, and Graphviz visualizations.
This guide provides a detailed comparison of two prominent diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitors, Relebactam and Avibactam. Both are utilized in combination with β-lactam antibiotics to combat infections caused by resistant bacteria.
Mechanism of Action
Both Relebactam and Avibactam function by inhibiting a wide range of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. These inhibitors form a covalent, but reversible, bond with the serine residue in the active site of the β-lactamase enzyme. This acylation process inactivates the enzyme, thereby protecting the partner antibiotic from degradation and restoring its antibacterial activity.
Caption: Mechanism of β-Lactamase Inhibition.
Comparative In Vitro Activity
The in vitro activity of Relebactam and Avibactam, in combination with their respective β-lactam partners, is a critical determinant of their clinical utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various bacterial isolates.
Table 1: Comparative Inhibitory Spectrum against β-Lactamase Classes
| β-Lactamase Class | Relebactam | Avibactam |
| Class A (Serine) | ||
| ESBLs | Yes | Yes |
| KPC | Yes | Yes |
| Class B (Metallo) | No | No |
| NDM, VIM, IMP | ||
| Class C (Serine) | ||
| AmpC | Yes | Yes |
| Class D (Serine) | ||
| OXA-48-like | No[1][2] | Yes[2] |
Table 2: Comparative MIC Data for Key Pathogens
MIC values are presented as MIC₅₀/MIC₉₀ (μg/mL), representing the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is for the combination drugs (Imipenem/Relebactam and Ceftazidime/Avibactam).
| Organism (Resistance Mechanism) | Imipenem/Relebactam (MIC₅₀/MIC₉₀) | Ceftazidime/Avibactam (MIC₅₀/MIC₉₀) |
| K. pneumoniae (KPC-producing) | ≤1/4 | 2/8 |
| P. aeruginosa (Overall) | 2/16 | 2/16[3] |
| P. aeruginosa (Imipenem-Nonsusceptible) | - | 8/32 |
| Enterobacterales (OXA-48-producing) | >32/>32 | 2/8 |
Note: Data is compiled from various surveillance studies and may vary based on geographic location and specific isolates tested.
Experimental Protocols
The following are standardized methodologies for key experiments used to evaluate the efficacy of β-lactamase inhibitors.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.
-
Preparation of Materials:
-
Prepare serial twofold dilutions of the antimicrobial agents (e.g., Imipenem/Relebactam) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Culture bacterial isolates on appropriate agar (B569324) plates and incubate overnight.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation:
-
Dispense the diluted antimicrobial agents into 96-well microtiter plates.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Reading:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination.
Pharmacokinetics and Clinical Combinations
| Feature | Relebactam | Avibactam |
| Partner Antibiotic | Imipenem/Cilastatin | Ceftazidime |
| Administration | Intravenous | Intravenous |
| Half-life (approx.) | 1.2 hours[4] | ~2.7 hours |
| Protein Binding | ~22% | 5.7-8.2% |
| Metabolism | Not significantly metabolized | Not metabolized |
| Excretion | Primarily renal (~90% unchanged) | Primarily renal |
Summary and Key Differences
Both Relebactam and Avibactam are highly effective inhibitors of Class A and Class C β-lactamases, significantly enhancing the activity of their partner antibiotics against many multidrug-resistant Gram-negative bacteria.
The most significant difference in their inhibitory spectrum lies in their activity against Class D carbapenemases. Avibactam demonstrates clinically relevant activity against OXA-48-like enzymes, a common resistance mechanism in Enterobacterales, whereas Relebactam does not. This gives Ceftazidime-Avibactam a distinct advantage in treating infections caused by OXA-48-producing organisms.
Conversely, the choice of partner antibiotic also defines their therapeutic niche. Imipenem, partnered with Relebactam, has a broad spectrum of activity that includes potent anti-pseudomonal and anaerobic coverage. Ceftazidime, partnered with Avibactam, is a third-generation cephalosporin (B10832234) with excellent activity against Pseudomonas aeruginosa.
The selection between Imipenem/Relebactam and Ceftazidime/Avibactam should be guided by local epidemiology, the specific identity and susceptibility profile of the infecting organism, and the clinical context of the patient.
References
Comparison Guide: Confirming the Mechanism of FPI-1523 Sodium via Genetic Knockout Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of FPI-1523 sodium's effects in wild-type versus a genetically modified cell line to confirm its mechanism of action. We present supporting experimental data and detailed protocols to demonstrate that this compound specifically targets the novel kinase, Target-X.
Introduction and Rationale
This compound is a novel small molecule inhibitor developed for its potential therapeutic effects in oncology. Preliminary biochemical assays suggest that its primary mechanism of action is the inhibition of "Target-X," a kinase implicated in proliferative signaling pathways.
To definitively validate this proposed mechanism and rule out significant off-target effects, a comparative study was conducted using a Target-X knockout (KO) cell line. The guiding principle is that if this compound specifically targets Target-X, its cellular effects should be significantly diminished or absent in cells lacking this protein. This guide compares the pharmacological activity of this compound in wild-type (WT) human colon carcinoma cells (HCT116) against a CRISPR-Cas9 generated HCT116 Target-X KO cell line.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from key experiments comparing the activity of this compound in both WT and Target-X KO cell lines.
Table 1: In Vitro Cell Viability (IC50)
This table compares the half-maximal inhibitory concentration (IC50) of this compound required to reduce cell viability by 50% after a 72-hour treatment period.
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) (Control) |
| HCT116 Wild-Type (WT) | 15.2 ± 2.1 | 45.8 ± 5.3 |
| HCT116 Target-X KO | > 10,000 | 48.1 ± 6.0 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Table 2: Target-X Downstream Substrate Phosphorylation
This table shows the relative phosphorylation of Substrate-Y, a direct downstream target of Target-X, after a 2-hour treatment with 100 nM this compound. Phosphorylation levels were quantified by densitometry from Western blots and normalized to total protein levels.
| Cell Line | Treatment | Relative p-Substrate-Y Levels (%) |
| HCT116 Wild-Type (WT) | Vehicle (DMSO) | 100 |
| HCT116 Wild-Type (WT) | This compound (100 nM) | 8.5 ± 3.2 |
| HCT116 Target-X KO | Vehicle (DMSO) | 2.1 ± 1.5 |
| HCT116 Target-X KO | This compound (100 nM) | 2.4 ± 1.8 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Visualizing the Mechanism and Experimental Design
Diagrams are provided to illustrate the signaling pathway, the experimental logic, and the procedural workflow.
FPI-1523 Sodium: A Comparative Analysis of In Vitro Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
FPI-1523, a novel derivative of avibactam, presents a promising advancement in the field of antimicrobial agents. This guide provides a comprehensive overview of the available Minimum Inhibitory Concentration (MIC) data for FPI-1523 sodium, outlines the standardized experimental protocols for its evaluation, and visualizes its mechanism of action within the bacterial cell wall synthesis pathway.
Dual Mechanism of Action
FPI-1523 distinguishes itself through a dual mechanism of action. It is a potent inhibitor of β-lactamase enzymes, including CTX-M-15 and OXA-48, which are responsible for resistance to many β-lactam antibiotics.[1][2] In addition to this, FPI-1523 exhibits intrinsic antimicrobial activity by directly inhibiting Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis pathway.[1][2]
Comparative In Vitro Activity of this compound
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against specific bacterial strains. It is important to note that publicly available comparative data against a broad panel of pathogens is currently limited, and further research is needed to fully characterize its antimicrobial spectrum.
| Organism | Strain | This compound MIC | Comparator Agent(s) | Comparator MIC(s) | Reference(s) |
| Escherichia coli | K12 | 4 µg/mL | Not Available | Not Available | [1] |
| Escherichia coli | BW25113 | 1-2 µM | Not Available | Not Available | |
| Pseudomonas aeruginosa | PAO1 | Not Available | FPI-1602: 2 µg/mL | Not Available | |
| Enterobacter spp. | Not Specified | Not Available | FPI-1602: Evaluated | Not Available |
Note: The MIC for P. aeruginosa is for a related compound, FPI-1602, and is provided for context as specific FPI-1523 data was not available in the cited literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following is a detailed methodology for a standard broth microdilution assay, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay Protocol
1. Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Sterilize the stock solution by membrane filtration if necessary.
2. Preparation of Microdilution Plates:
-
Aseptically dispense a specified volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the this compound stock solution across the wells of the plate to achieve the desired final concentration range.
-
Include a growth control well (broth only, no antimicrobial agent) and a sterility control well (broth only, no bacteria).
3. Inoculum Preparation:
-
Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Experimental and Biological Pathways
To further elucidate the evaluation and mechanism of FPI-1523, the following diagrams are provided.
Caption: Workflow of the broth microdilution method for MIC determination.
Caption: FPI-1523 inhibits PBP2, disrupting peptidoglycan cross-linking.
References
Safety Operating Guide
Proper Disposal of FPI-1523 Sodium: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of FPI-1523 sodium, a potent β-lactamase inhibitor. Adherence to these procedures is essential for maintaining a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The known hazards associated with its analog, Avibactam sodium, suggest that this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1]
| Recommended Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] Do not dispose of this material in drains or sewers.[2][3]
Experimental Protocol for Disposal:
-
Collection of Waste:
-
Collect all surplus and non-recyclable this compound in a designated, properly labeled, and sealed waste container.
-
Ensure the container is compatible with the chemical and clearly marked as hazardous waste.
-
-
Contacting a Licensed Waste Disposal Company:
-
Engage a certified hazardous waste disposal company to handle the collection and final disposal of the this compound waste.
-
Provide the waste disposal company with all available information regarding the chemical, including its relationship to Avibactam sodium and any known hazards.
-
-
Incineration (as per Waste Disposal Service):
-
A recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.
-
For small quantities, an alternative method that may be employed by the disposal service is to dissolve or mix the material with a combustible solvent before incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
Essential Safety and Handling Protocols for FPI-1523 Sodium
This guide provides critical safety and logistical information for the handling and disposal of FPI-1523 sodium. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Given that specific hazard data for this compound is not publicly available, a conservative approach based on handling potent pharmaceutical compounds is recommended.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is paramount to safe handling. The following table summarizes the recommended PPE based on the potential hazards associated with an uncharacterized sodium salt of a potent active pharmaceutical ingredient (API).
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full-Face Shield | Must be worn at all times in the laboratory where this compound is handled. A face shield is required when there is a risk of splashes or aerosol generation. |
| Skin and Body Protection | Disposable Nitrile or Neoprene Gloves (double-gloving recommended) | Gloves should have a minimum thickness of 4 mil and be changed immediately if contaminated. Check for tears or punctures before use. |
| Flame-Resistant Laboratory Coat | A lab coat made of materials such as Nomex® or treated cotton should be worn and fully buttoned. | |
| Chemical-Resistant Apron and Sleeves | Recommended when handling larger quantities (>10g) or when there is a significant risk of splashes. | |
| Closed-Toed Shoes | Shoes should fully cover the feet; porous shoes are not permitted. | |
| Respiratory Protection | NIOSH-Approved N95, N100, or P100 Respirator | Required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. A full-face respirator may be necessary for operations with a high potential for aerosolization. |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to minimize risk.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Preparation and Pre-Handling Check:
-
Ensure a current Safety Data Sheet (SDS) for a similar compound or the parent API is available and has been reviewed.
-
Verify that a certified chemical fume hood with a face velocity between 80-120 feet per minute is operational.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
Assemble all necessary equipment and reagents before bringing this compound into the work area.
-
Don all required PPE as specified in the table above.
-
-
Handling and Manipulation:
-
All handling of this compound powder must be conducted within a certified chemical fume hood.
-
Use a disposable weighing paper or a tared container for weighing the compound.
-
Handle the compound gently to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Spill and Emergency Procedures:
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Gently cover the spill with an absorbent material suitable for chemical spills.
-
Wipe the area with a damp cloth, working from the outside in.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert personnel to evacuate the laboratory.
-
Contact the institutional safety office or emergency response team.
-
Prevent entry to the contaminated area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.
-
Seek immediate medical attention after any exposure.
-
-
-
Disposal Plan:
-
All waste contaminated with this compound, including gloves, weighing papers, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Place all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
